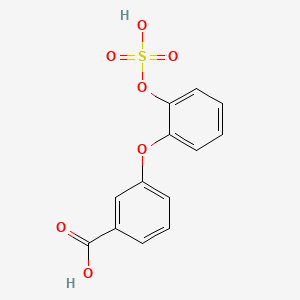

Benzoic acid, 3-(2-(sulfooxy)phenoxy)-

Description

Contextualization within Benzoic Acid Derivatives and Sulfated Organic Compounds

Benzoic acid and its derivatives are a cornerstone of organic chemistry, found naturally in many plants and serving as intermediates in the biosynthesis of numerous secondary metabolites. researchgate.netwikipedia.org Industrially, they are synthesized for a vast array of applications, most notably as food preservatives, where they inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgijcrt.orgeaht.org The salts and esters of benzoic acid, known as benzoates, are also crucial precursors in the synthesis of more complex organic substances, including various pharmaceuticals and dyes. researchgate.neteaht.org The reactivity and acidity of benzoic acid derivatives can be significantly influenced by the type and position of substituents on the benzene (B151609) ring. researchgate.net

Concurrently, this molecule is classified as a sulfated organic compound, or organosulfate. wikipedia.org Organosulfates are formally esters of sulfuric acid and an alcohol or phenol (B47542), characterized by the R-O-SO₃⁻ functional group. wikipedia.org A key feature imparted by this sulfate (B86663) group is a significant increase in water solubility. teachy.aifiveable.me This property is highly advantageous in various fields, including the manufacturing of detergents and in pharmaceutical development, where enhanced solubility can improve a drug's absorption in the body. wikipedia.orgteachy.ai Nature utilizes sulfation to activate certain molecules for metabolic processes and to facilitate the excretion of potentially toxic xenobiotics. wikipedia.orgnih.gov

Therefore, Benzoic acid, 3-(2-(sulfooxy)phenoxy)- emerges as a hybrid structure, possessing the foundational aromatic carboxylic acid framework of a benzoate (B1203000) derivative and the distinct polarity and solubility characteristics of an organosulfate. ontosight.aiwikipedia.org

Significance of Phenoxy and Sulfooxy Moieties in Contemporary Chemical Research

The specific functional groups, or moieties, within a molecule are critical in determining its chemical behavior and biological activity. youtube.com In Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, the phenoxy and sulfooxy groups are of particular research interest.

The phenoxy moiety (C₆H₅O-) is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its presence is crucial for the biological activity of many existing drugs, including antiviral and anti-inflammatory agents. nih.gov The phenoxy group can participate in various non-covalent interactions, such as π–π stacking with aromatic residues in protein targets, and the ether oxygen can act as a hydrogen bond acceptor. nih.gov This versatility allows it to be a key component in designing molecules that can selectively recognize and bind to biological targets. nih.gov Phenoxy radical couplings, often mediated by enzymes, are also fundamental reactions in the biosynthesis of important plant components like lignans. frontiersin.orgnih.gov

The sulfooxy moiety (-OSO₃H), as part of the larger class of sulfonyl group-containing compounds, plays a vital role in modifying molecular properties. fiveable.menih.gov Its primary effect is to introduce a strongly polar, anionic character to a molecule, which drastically enhances water solubility. fiveable.menih.gov This is a critical consideration in drug design. teachy.ai Beyond solubility, the sulfonyl group can form hydrogen bonding interactions with active site residues of biological targets, such as enzymes. nih.gov The introduction of a sulfate group can be challenging synthetically but is a widely used strategy in nature and the laboratory to modulate the bioactivity and pharmacokinetic profiles of small molecules. ontosight.ainih.gov

Overview of Current Research Trajectories for Benzoic acid, 3-(2-(sulfooxy)phenoxy)-

While specific published research on Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is not widespread, its unique chemical architecture points toward several logical research trajectories. These investigations would aim to leverage the combined properties of its constituent moieties.

Pharmaceutical Development: Given that benzoic acid derivatives are explored for anti-inflammatory, antimicrobial, and antifungal activities, research on this compound would likely follow a similar path. ontosight.aiijcrt.org The addition of the sulfooxyphenoxy group could significantly alter its pharmacological profile, potentially leading to novel therapeutic applications by modifying its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai The structure could be a candidate for multitarget inhibitors, a strategy used in designing drugs for complex diseases. nih.gov

Biological Research Probes: The compound is a potential tool for fundamental biological research. ontosight.ai Its structure makes it a candidate for studying the activity of sulfotransferase enzymes, which are responsible for transferring sulfate groups between molecules. ontosight.ai It could also be developed into a molecular probe to investigate various cellular processes where sulfated molecules play a regulatory role. ontosight.ai

Synthetic Chemistry and Material Science: The synthesis of complex benzoic acid derivatives is an active area of research. researchgate.netresearchgate.net Developing efficient synthetic routes to Benzoic acid, 3-(2-(sulfooxy)phenoxy)- and related structures is a likely focus. Furthermore, the presence of both a carboxylic acid and a sulfonic acid ester provides multiple points for polymerization or attachment to other molecules, suggesting potential applications in the development of new polymers or functional materials.

Interactive Data Tables

Physicochemical Properties of Featured Compounds

This table outlines the known properties of the primary compound and its structural relatives.

| Property | Benzoic acid, 3-(2-(sulfooxy)phenoxy)- | Benzoic Acid | 2-Phenoxybenzoic Acid | 3-Phenoxybenzoic Acid |

| Chemical Formula | C₁₃H₁₀O₆S | C₇H₆O₂ nih.gov | C₁₃H₁₀O₃ nist.gov | C₁₃H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 294.28 g/mol | 122.12 g/mol wikipedia.org | 214.22 g/mol sigmaaldrich.com | 214.22 g/mol sigmaaldrich.com |

| Structure | A benzoic acid core with a phenoxy group at position 3, which in turn has a sulfooxy group at its position 2. ontosight.ai | A benzene ring with a carboxyl substituent. wikipedia.org | A benzoic acid core with a phenoxy group at position 2. nist.gov | A benzoic acid core with a phenoxy group at position 3. sigmaaldrich.com |

| Key Functional Groups | Carboxylic Acid, Ether, Sulfate Ester | Carboxylic Acid | Carboxylic Acid, Ether | Carboxylic Acid, Ether |

| CAS Number | 138965-70-1 | 65-85-0 wikipedia.org | 2243-42-7 nist.gov | 3739-38-6 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61183-26-4 |

|---|---|

Molecular Formula |

C13H10O7S |

Molecular Weight |

310.28 g/mol |

IUPAC Name |

3-(2-sulfooxyphenoxy)benzoic acid |

InChI |

InChI=1S/C13H10O7S/c14-13(15)9-4-3-5-10(8-9)19-11-6-1-2-7-12(11)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |

InChI Key |

RKOJDLCZTCSINV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)C(=O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, 3 2 Sulfooxy Phenoxy

Precursor Synthesis Strategies

Synthesis of Substituted Benzoic Acid Intermediates

The benzoic acid portion of the target molecule is typically derived from a pre-functionalized benzene (B151609) ring. A common and effective precursor is a 3-substituted benzoic acid, which provides the correct regiochemistry for the subsequent etherification.

One prevalent method for synthesizing substituted benzoic acids is the oxidation of the corresponding substituted toluenes. This transformation can be achieved using strong oxidizing agents or, more commonly, through catalytic oxidation. For instance, processes utilizing a composite catalyst containing cobalt and manganese salts, in the presence of a bromide promoter, can efficiently oxidize a substituted toluene (B28343) to the corresponding benzoic acid using molecular oxygen. wikipedia.org These reactions are often carried out in solvents like organic acids at elevated temperatures and pressures. wikipedia.org

A particularly relevant intermediate for the synthesis of the target compound is 3-hydroxybenzoic acid. This precursor can be prepared via several established routes. One industrial approach involves the alkali fusion of 3-sulfobenzoic acid. Another method is the selective oxidation of m-cresol. A patented process for a similar compound, 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, explicitly starts with m-hydroxybenzoic acid (also referred to as m-salicylic acid), highlighting its role as a key starting material. reddit.com In this process, the hydroxyl group of m-hydroxybenzoic acid serves as the nucleophile in the subsequent ether formation step. reddit.com

Recent developments have also explored the decarboxylative oxidation of benzoic acids to yield phenols, a transformation that underscores the versatility of benzoic acid derivatives as synthetic intermediates. caymanchem.com

Synthesis of Sulfooxy-Substituted Phenol (B47542) Derivatives

The second key precursor is a phenol bearing a sulfate (B86663) group (sulfooxy group) at the ortho position. The logical starting material for this intermediate is catechol (1,2-dihydroxybenzene), a readily available aromatic diol. wikipedia.orgwikipedia.org The primary challenge lies in the selective monosulfation of one of the two hydroxyl groups.

Several methods are available for the sulfonation of phenols.

Chemical Sulfonation: This approach uses a sulfating agent to introduce the SO₃H group. Common reagents include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), chlorosulfonic acid, and sulfur trioxide complexes like the SO₃-pyridine complex. google.comgoogle.comnih.gov For the sulfonation of catechol, using concentrated sulfuric acid is a viable method. google.com The reaction involves heating catechol with the acid, followed by neutralization with a base to isolate the sulfonated product as a salt. google.com Alternatively, chlorosulfonic acid can be used in a solvent mixture, such as a dialkyl carbonate and an aliphatic hydrocarbon, at controlled temperatures. google.com

Chemoenzymatic Synthesis: This method employs sulfotransferase enzymes to transfer a sulfate group. While highly selective, the enzymatic sulfation of some phenolic compounds can be challenging due to enzyme inhibition. nih.gov

Electrochemical Sulfonation: A green chemistry approach involves the electrochemical oxidation of catechols in the presence of a sulfite (B76179) ion. electrochemsci.orgresearchgate.net In this process, catechol is first oxidized to form an o-benzoquinone intermediate. This electrophilic species then undergoes a Michael addition reaction with the sulfite nucleophile to yield the sulfonated catechol derivative. electrochemsci.orgresearchgate.net

The resulting 2-hydroxyphenylsulfonic acid can then be used in the etherification step, where its phenoxide form reacts with the benzoic acid precursor.

Formation of the Phenoxy Ether Linkage

The central transformation in the synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is the formation of the diaryl ether bond connecting the two precursor rings. This is typically accomplished through nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl ethers. researchgate.net The reaction mechanism involves the attack of a nucleophile (in this case, a phenoxide) on an aryl ring carbon, displacing a leaving group (typically a halogen). researchgate.net

For the SNAr reaction to proceed, the aryl ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.netgoogle.com In the context of synthesizing the target molecule, one possible route involves the reaction of the potassium salt of 3-hydroxybenzoic acid with an activated 2-halophenyl sulfate derivative. A more common strategy involves reacting the phenoxide derived from 2-(sulfooxy)phenol with an activated 3-halobenzoic acid derivative (e.g., 3-chloro- or 3-fluorobenzoic acid with an additional activating group).

The reaction conditions are critical. The choice of base and solvent significantly influences the reaction's success. orgsyn.org For example, studies have shown that a combination of potassium tert-butoxide (t-BuOK) as the base and dimethylformamide (DMF) as the solvent can effectively promote SNAr reactions for aryl ether synthesis under mild conditions. orgsyn.org The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type)

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-promoted coupling of a phenol with an aryl halide. libretexts.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper powder in polar aprotic solvents like DMF or nitrobenzene. libretexts.org

Modern variations of the Ullmann reaction employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand. google.com These ligands, which can include diamines or amino acids like N,N-dimethylglycine, stabilize the copper catalyst and facilitate the reaction under milder conditions. google.com The general mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the catalyst.

A typical procedure involves reacting the phenol precursor with the aryl halide precursor in the presence of a copper(I) catalyst, a base, and a suitable solvent. For instance, an efficient system for coupling phenols and aryl bromides has been identified using CuI as the catalyst, N,N-dimethylglycine as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in acetonitrile (B52724) at 80°C. google.com

Optimization of Reaction Conditions for Ether Formation

Optimizing the reaction parameters is crucial for maximizing the yield and purity of the final diaryl ether product. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.

For copper-catalyzed Ullmann-type reactions , extensive screening of these parameters has been reported. The choice of base is particularly important; while strong bases like cesium carbonate (Cs₂CO₃) are often effective, inorganic bases like potassium phosphate (K₃PO₄) can also provide excellent results and may be more practical. google.com The solvent also plays a critical role, with polar aprotic solvents like acetonitrile, DMF, and DMSO being common choices. google.comgoogle.comnih.gov The data below summarizes findings from a study on the optimization of an Ullmann-type diaryl ether synthesis.

Table 1: Optimization of Base and Solvent for Ullmann Coupling Reaction: 4-methoxyphenol (B1676288) + 4-bromoanisole (B123540) with CuI (10 mol%) and Ligand L1 (10 mol%)

| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | Dioxane | 110 | Trace |

| 2 | K₃PO₄ | Toluene | 110 | 25% |

| 3 | K₃PO₄ | Dioxane | 100 | 50% |

| 4 | K₃PO₄ | Acetonitrile | 80 | 98% |

| 5 | K₂CO₃ | Acetonitrile | 80 | 85% |

Data derived from screening studies. google.com

For nucleophilic aromatic substitution (SNAr) , optimization focuses on the base, solvent, and sometimes the use of phase-transfer catalysts. The use of crown ethers as phase-transfer catalysts has been shown to significantly improve reaction rates and yields in the synthesis of phenoxybenzoic acids, allowing for lower temperatures and reduced consumption of high-boiling solvents like DMSO. reddit.com

Table 2: Effect of Phase-Transfer Catalyst on Phenoxybenzoic Acid Synthesis Reaction: m-Hydroxybenzoic acid + 3,4-dichlorobenzotrifluoride

| Entry | Catalyst | Solvent System | Temperature (°C) | Yield |

|---|---|---|---|---|

| 1 | None (Traditional) | DMSO | ~140 | ~89% |

| 2 | 15-Crown-5 | Toluene/DMSO | 130-140 | 96.3% |

| 3 | 18-Crown-6 | Toluene/DMSO | 135-155 | 97.9% |

Data adapted from patent literature. reddit.com

Through the careful selection and optimization of these synthetic strategies, Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can be constructed efficiently from readily accessible starting materials.

Introduction of the Sulfooxy Moiety

The final and crucial step in the synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is the sulfation of the precursor, 3-(2-hydroxyphenoxy)benzoic acid. This transformation involves the esterification of the phenolic hydroxyl group with a sulfuric acid derivative. The selection of the sulfating agent and protocol is critical to ensure high yield, selectivity, and stability of the desired product.

The chemical sulfation of phenols is a well-established transformation, though it presents challenges, particularly when other reactive functional groups, such as a carboxylic acid, are present. The introduction of the highly polar sulfate group also significantly alters the molecule's properties, making isolation and purification difficult. rsc.orgnih.gov Several reagents and protocols have been developed to address these challenges.

The most widely employed sulfating agents are sulfur trioxide-amine complexes. portlandpress.com These reagents are generally milder and more selective than free sulfur trioxide or chlorosulfuric acid.

Sulfur Trioxide-Pyridine Complex (SO₃·pyridine): This is a common, commercially available reagent used for the sulfation of alcohols and phenols. nih.gov The reaction is typically carried out in an aprotic solvent, such as pyridine (B92270) or acetonitrile, at elevated temperatures.

Sulfur Trioxide-Dimethylformamide Complex (SO₃·DMF): Similar to the pyridine complex, SO₃·DMF offers a convenient and relatively mild method for sulfation.

Tributylsulfoammonium Betaine (B1666868) (TBSAB): A more recent development involves the use of tributylsulfoammonium betaine (generated from SO₃ and tributylamine), which has shown effectiveness in the sulfation of phenolic acids. nih.gov This method offers the advantage of forming an organic-soluble intermediate, potentially simplifying purification. rsc.org

Enzymatic methods provide a powerful alternative to chemical synthesis. Arylsulfotransferases (ASTs), particularly those from bacterial sources like Desulfitobacterium hafniense, can catalyze the transfer of a sulfate group from a donor, such as p-nitrophenyl sulfate (p-NPS), to a phenolic acceptor with high efficiency and selectivity under mild aqueous conditions. nih.govresearchgate.netnih.gov

| Sulfation Method | Reagent/Enzyme | Typical Conditions | Advantages | Disadvantages |

| Chemical | SO₃·pyridine | Aprotic solvent (e.g., Pyridine, CH₃CN), 80-100 °C | Commercially available, well-established | Requires stoichiometric amounts, potential for side reactions, purification challenges rsc.orgportlandpress.com |

| Chemical | Chlorosulfuric Acid | Aprotic solvent, 0 °C to RT | Potent reagent | Highly corrosive, low selectivity, may require protecting groups nih.gov |

| Chemical | TBSAB (SO₃·NBu₃) | Acetonitrile, 90 °C | Forms organic-soluble intermediate, improved purification rsc.org | Newer method, reagent not as common |

| Enzymatic | Arylsulfotransferase (AST) | Aqueous buffer (e.g., Tris-glycine), RT | High regioselectivity, mild conditions, environmentally friendly | Requires specific enzyme and sulfate donor (p-NPS), potential for lower yields on a large scale nih.govresearchgate.net |

The precursor molecule, 3-(2-hydroxyphenoxy)benzoic acid, possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The goal is to selectively sulfate the phenolic oxygen.

Chemical Selectivity: In chemical sulfation, the higher nucleophilicity of the phenoxide anion compared to the carboxylate anion generally favors reaction at the desired hydroxyl position. The reaction is typically performed in the presence of a base to deprotonate the phenol. However, the choice of solvent and base can be critical. A non-nucleophilic base is preferred to avoid competing reactions. The steric hindrance around the ortho-positioned hydroxyl group could potentially influence reactivity compared to a para-substituted phenol.

Enzymatic Selectivity: The primary advantage of enzymatic sulfation is its inherent and often absolute regioselectivity. nih.govnih.gov Sulfotransferases (SULTs) have specific binding pockets that orient the substrate in a precise way, ensuring that the sulfate group is transferred to a single target hydroxyl group. nih.gov For instance, studies on various polyphenols have shown that different SULT isoforms can selectively sulfate specific hydroxyl groups on the same molecule. researchgate.netnih.gov Using an appropriate arylsulfotransferase would be the most reliable method to ensure sulfation occurs exclusively at the 2-phenoxy position, avoiding any reaction at the carboxylic acid.

The purification of sulfated organic molecules like Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is notably challenging due to their high polarity, water solubility, and the potential presence of inorganic salt byproducts from the reaction and workup. rsc.orgnih.gov

Standard purification techniques for organic compounds often need to be modified.

Extraction: A typical aqueous workup is necessary to remove inorganic salts. However, the product itself may have significant water solubility, leading to product loss in the aqueous phase. Liquid-liquid extraction with a suitable organic solvent after careful pH adjustment may be employed. wikipedia.org

Crystallization/Recrystallization: If the product is a stable solid, crystallization from a suitable solvent system (e.g., water/methanol, water/ethanol) can be an effective method for purification, especially on a larger scale. wikipedia.org

Chromatography: Due to the polar nature of the sulfate ester, chromatographic purification requires specific stationary and mobile phases.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying highly polar compounds. A C18 or similar nonpolar stationary phase is used with a polar mobile phase, typically a gradient of water and a more organic solvent like acetonitrile or methanol, often with an acidic modifier. nih.govnih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their charge. Since the target molecule is an anion, anion-exchange chromatography can effectively separate it from neutral or cationic impurities. rsc.org

Solid-Phase Extraction (SPE): SPE cartridges, such as those with a C18 stationary phase, can be used for sample cleanup and partial purification, particularly for removing less polar impurities or inorganic salts. researchgate.net

Integrated Multistep Synthesis Pathways

The synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is best approached via a convergent strategy, beginning with the construction of the diaryl ether core, followed by the introduction of the sulfate ester.

Proposed Synthetic Pathway:

The key intermediate is 3-(2-hydroxyphenoxy)benzoic acid . This can be synthesized using a copper-catalyzed Ullmann condensation reaction.

Step 1: Ullmann Condensation: This reaction couples an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org For this synthesis, 3-bromobenzoic acid would be reacted with catechol (1,2-dihydroxybenzene) or guaiacol (B22219) (2-methoxyphenol). Using guaiacol is advantageous as the methyl group acts as a protecting group for one of the hydroxyls, preventing self-condensation or reaction at the wrong position. The reaction is typically performed at high temperatures in a polar aprotic solvent like DMF or N-methylpyrrolidone (NMP) with a base such as potassium carbonate and a copper catalyst (e.g., CuI, CuO). nih.govmdpi.com

Reaction A: 3-bromobenzoic acid + 2-methoxyphenol → 3-(2-methoxyphenoxy)benzoic acid

Step 2: Demethylation: If guaiacol is used as the starting material, the methyl ether must be cleaved to reveal the free phenolic hydroxyl group. This is commonly achieved using strong acids like hydrobromic acid (HBr) in acetic acid or with Lewis acids like boron tribromide (BBr₃).

Reaction B: 3-(2-methoxyphenoxy)benzoic acid → 3-(2-hydroxyphenoxy)benzoic acid

Step 3: Sulfation: The resulting 3-(2-hydroxyphenoxy)benzoic acid is then sulfated using one of the methods described in section 2.3.1. For example, reacting it with SO₃·pyridine complex in acetonitrile would yield the target compound.

Reaction C: 3-(2-hydroxyphenoxy)benzoic acid → Benzoic acid, 3-(2-(sulfooxy)phenoxy)-

This integrated pathway provides a logical sequence for constructing the target molecule from commercially available starting materials.

Green Chemistry Considerations in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can reduce environmental impact, improve safety, and increase efficiency.

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. ucla.edujocpr.comnumberanalytics.com Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts. wikipedia.org

The Ullmann condensation has a lower atom economy due to the formation of stoichiometric copper salts and the loss of the halide and a proton.

The final sulfation step, if using an SO₃ complex, can be considered an addition reaction with high atom economy, as the entire SO₃ molecule is incorporated.

Catalysis vs. Stoichiometric Reagents: Using catalytic amounts of copper in the Ullmann reaction is preferable to older methods that required stoichiometric copper. wikipedia.org Modern research focuses on developing more efficient and recyclable copper catalysts to improve the sustainability of this reaction. nih.govresearchgate.net Enzymatic sulfation is a prime example of green catalysis, operating under mild, aqueous conditions with high selectivity. researchgate.net

Reaction Conditions: Traditional Ullmann reactions often require high temperatures and high-boiling point solvents, which are energy-intensive and difficult to remove. wikipedia.org Green chemistry approaches seek to use milder conditions, ligand-free systems, or alternative energy sources like microwave irradiation to accelerate the reaction. researchgate.net

Solvent Choice: The choice of solvent is critical. Using water as a solvent for enzymatic sulfation is ideal. For chemical steps, minimizing the use of hazardous solvents like DMF or chlorinated solvents and replacing them with more benign alternatives is a key goal.

Waste Reduction: The sulfation step can generate significant waste, especially during purification to remove excess reagents and salts. rscspecialitychemicals.org.uk Methods that simplify purification, such as the use of TBSAB to form a more easily isolated intermediate, or enzymatic reactions that produce fewer byproducts, are advantageous. rsc.org Designing the synthesis to avoid protecting groups, where possible, also reduces the number of steps and the amount of waste generated. jk-sci.com

By carefully selecting catalysts, reaction conditions, and purification methods, the synthesis can be designed to be more sustainable and efficient.

Advanced Spectroscopic and Structural Elucidation of Benzoic Acid, 3 2 Sulfooxy Phenoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is predicted to exhibit a complex pattern of signals in the aromatic region. The protons on the two benzene (B151609) rings will show distinct chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the carboxylic acid and sulfooxy groups, and the electron-donating nature of the ether linkage. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts can be predicted by considering the substituent effects. The carboxyl carbon is expected at the most downfield position, typically in the range of 165-175 ppm. The carbons directly attached to the oxygen atoms of the ether and sulfooxy groups will also be significantly deshielded. A predicted ¹³C NMR spectrum from computational models further informs these assignments.

Predicted ¹H NMR Chemical Shifts for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: These are estimated values based on analogous compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid Proton | >10 | br s |

Predicted ¹³C NMR Chemical Shifts for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: Some values are based on computational predictions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~167 |

| Quaternary Aromatic Carbons | 120 - 160 |

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments would be instrumental in confirming the predicted structure and assigning the specific resonances.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the connectivity between adjacent protons. For instance, it would show correlations between the ortho, meta, and para protons on each of the benzene rings, allowing for the unambiguous assignment of the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be key in establishing the connectivity between the two aromatic rings through the ether linkage and the positions of the carboxylic acid and sulfooxy groups. For example, correlations would be expected between the protons on one ring and the ether-linked carbon of the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule, particularly the rotational orientation around the ether linkage.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-. The molecular formula of the compound is C₁₃H₁₀O₇S. The theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement would serve as a definitive confirmation of the elemental composition of the molecule.

Calculated Exact Mass for Benzoic acid, 3-(2-(sulfooxy)phenoxy)-

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M-H]⁻ | C₁₃H₉O₇S⁻ | 309.0074 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. This would provide valuable structural information. A plausible fragmentation pathway in negative ion mode ([M-H]⁻) could involve the loss of SO₃ (80 Da) from the sulfooxy group, a common fragmentation for sulfate (B86663) esters. Another likely fragmentation would be the cleavage of the ether bond, leading to ions corresponding to the benzoate (B1203000) and phenoxysulfate moieties. The fragmentation of 3-phenoxybenzoic acid is known to involve the loss of CO₂ and subsequent cleavages of the ether linkage. Similarly, phenyl sulfate is known to fragment to a phenoxide anion. nih.gov These known fragmentation patterns of analogous structures would aid in the interpretation of the MS/MS spectrum of the target compound.

Predicted Key Fragment Ions in MS/MS for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: These are predicted fragmentation patterns.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 309.0074 | 229.0506 | SO₃ |

| 309.0074 | 121.0295 | C₇H₄O₅S |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to show characteristic absorption bands for the various functional groups. A broad O-H stretch from the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid should appear around 1700-1725 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ether and ester linkages in the 1200-1300 cm⁻¹ region. The sulfooxy group would exhibit characteristic S=O and S-O stretching vibrations, typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would also be present. The IR spectrum of the related 3-phenoxybenzoic acid shows a strong carbonyl absorption and characteristic aromatic bands. chemicalbook.comnih.gov

Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are typically strong in the IR spectrum, the aromatic C=C stretching vibrations are often more intense in the Raman spectrum. The symmetric stretching of the non-polar parts of the molecule would also be more Raman active.

Predicted Key IR Absorption Bands for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: These are estimated values based on analogous compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C (Aromatic) | 1450-1600 |

| S=O (Sulfooxy) | 1350-1400 |

| C-O (Ether/Ester) | 1200-1300 |

Identification of Characteristic Functional Group Frequencies

The infrared (IR) spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to be complex, exhibiting characteristic absorption bands corresponding to its primary functional groups: a carboxylic acid, a diaryl ether, and an aryl sulfonate. By analyzing the typical frequencies of these groups in similar molecules, a predictive IR spectrum can be constructed.

The carboxylic acid moiety gives rise to some of the most distinct features in the IR spectrum. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. quora.comdocbrown.info Overlapping with this broad band, the aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. quora.comvscht.cz A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid is predicted to be in the range of 1725-1700 cm⁻¹. quora.com The C-O stretching vibration of the carboxylic acid group typically appears between 1320 and 1210 cm⁻¹. docbrown.info

The diaryl ether linkage (C-O-C) is characterized by two stretching vibrations. An asymmetric C-O-C stretching band is expected to be observed around 1250 cm⁻¹, while a symmetric stretching band would appear near 1040 cm⁻¹. blogspot.com

The aryl sulfonate group (Ar-O-SO₂-) also presents distinct absorption bands. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are anticipated at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com Additionally, several strong bands corresponding to the S-O stretching are expected in the 1000-750 cm⁻¹ region. blogspot.comresearchgate.net

A summary of the predicted characteristic IR frequencies is presented in the table below.

Analysis of Intermolecular Interactions in Solid State

In the solid state, the molecular packing of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to be dominated by strong intermolecular hydrogen bonds originating from the carboxylic acid group. It is highly probable that the molecules will form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable motif observed in the crystal structures of benzoic acid and its derivatives.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Elucidation of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is predicted to be a composite of the electronic transitions originating from its two main chromophores: the benzoic acid moiety and the phenoxy group. Benzoic acid itself typically displays three absorption bands: a strong band around 194 nm, another strong band at approximately 230 nm (B-band), and a weaker, structured band around 274 nm (C-band). sielc.comresearchgate.net

Environmental Effects on Electronic Spectra

The electronic spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to be sensitive to the polarity of the solvent and the pH of the medium.

Solvatochromism: In moving from a nonpolar to a polar solvent, a shift in the absorption maxima (solvatochromism) can be anticipated. For π → π* transitions, polar solvents generally cause a small red shift. The extent of this shift will depend on the difference in the dipole moment of the molecule between its ground and excited states.

pH Effects: The pH of the solution will have a pronounced effect on the UV spectrum due to the deprotonation of the carboxylic acid group. rsc.orgrsc.org In alkaline solutions, the formation of the carboxylate anion (-COO⁻) will alter the electronic distribution within the benzoic acid chromophore. This typically leads to a hypsochromic (blue) shift of the main absorption bands compared to the protonated form in acidic solution. rsc.org For instance, the B-band of neutral benzoic acid is observed around 230 nm, while for the benzoate anion, it shifts to approximately 225 nm. rsc.org A similar trend is expected for the C-band. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Conformation and Packing

Although a specific crystal structure for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is not available, its molecular conformation and packing in the solid state can be inferred from related structures.

Molecular Conformation: The molecule is expected to be non-planar. The two aromatic rings are not likely to be coplanar due to steric hindrance and the flexibility of the ether linkage. The dihedral angle between the planes of the two rings is anticipated to be significant, likely in the range of 70-90 degrees, as seen in other phenoxybenzoic acid derivatives. The carboxylic acid group is expected to be nearly coplanar with the benzene ring to which it is attached to maximize conjugation.

Analysis of Hydrogen Bonding Networks and Crystal Polymorphism

The molecular structure of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, characterized by a carboxylic acid group, a sulfooxy moiety, and a phenoxy ether linkage, provides multiple sites for hydrogen bonding, which profoundly influences its crystal packing and potential for polymorphism.

Hydrogen Bonding Networks:

The hydrogen bonding in the crystalline form of this compound is expected to be complex and dominated by several key interactions. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is well-established that carboxylic acids frequently form centrosymmetric cyclic dimers in the solid state through strong O-H···O=C hydrogen bonds. researchgate.netresearchgate.netlibretexts.org

The sulfooxy group (-OSO₂O⁻) presents additional, potent hydrogen bond acceptor sites in its oxygen atoms and a potential donor if protonated (sulfuric acid ester). Theoretical studies on complexes between carboxylic acids and sulfuric acid reveal the formation of robust cyclic structures stabilized by strong SO-H···O and CO-H···O hydrogen bonds. rsc.org In the case of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, it is anticipated that the acidic proton of the carboxylic acid will form strong intermolecular hydrogen bonds with the oxygen atoms of the sulfooxy group of a neighboring molecule. The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, though it is weaker than the carboxylic or sulfooxy oxygens. researchgate.net

Intramolecular hydrogen bonding is also a possibility. Depending on the conformation, an intramolecular hydrogen bond could form between the carboxylic acid proton and the ether oxygen or an oxygen of the sulfooxy group. However, studies on ortho-substituted benzoic acids suggest that intramolecular hydrogen bonds are most significant when they result in stable five- or six-membered rings, which is not sterically favored in this 3-phenoxy substituted compound. rsc.orgyoutube.comacs.orgnih.gov Therefore, intermolecular hydrogen bonding is expected to be the dominant force in its crystal lattice.

Crystal Polymorphism:

Polymorphism, the ability of a substance to crystallize into multiple different crystal structures, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites. wikipedia.orgsfasu.eduresearchgate.net Benzoic acid, 3-(2-(sulfooxy)phenoxy)- possesses several characteristics that suggest a high likelihood of exhibiting polymorphism:

Conformational Flexibility: Rotation around the C-O-C ether linkage and the C-C bond connecting the benzoic acid to the phenoxy ring allows the molecule to adopt various conformations. Different conformers can pack in distinct ways, leading to different polymorphs. sfasu.edu

Multiple Hydrogen Bonding Sites: The presence of both strong donor (carboxylic -OH) and multiple strong acceptor (C=O, -OSO₂O⁻) groups allows for a variety of competing hydrogen bonding motifs (supramolecular synthons). For instance, the carboxylic acid could form the classic dimer, or it could hydrogen-bond to the sulfooxy groups, leading to different packing arrangements. nih.gov

Influence of Solvents: The crystallization solvent can play a crucial role in directing the formation of a particular polymorph by interacting differently with the various functional groups of the molecule.

Different polymorphs of this compound would likely exhibit distinct physical properties, such as melting point, solubility, and stability, arising from the differences in their lattice energies and intermolecular interactions. nih.gov The study of sulfonamides, which also contain SO₂ groups, has shown that polymorphism is prevalent, often involving different hydrogen-bonding patterns. nih.gov

Surface-Sensitive Spectroscopic Techniques (e.g., XPS, AFM-IR for monolayers)

The study of self-assembled monolayers (SAMs) of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- on various substrates provides insight into its interfacial behavior, orientation, and chemical integrity at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a powerful technique for determining the elemental composition and chemical states of the surface of a material. For a monolayer of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, XPS analysis would be expected to reveal the presence of carbon, oxygen, and sulfur. nih.gov High-resolution scans of the individual element regions would provide more detailed chemical state information.

C 1s Spectrum: The C 1s spectrum would be complex, with curve-fitting resolving several components:

A peak corresponding to aromatic C-C and C-H bonds.

A peak at a higher binding energy for the C-O ether linkage.

A distinct peak at the highest binding energy for the carboxyl carbon (O=C-O), indicative of its oxidized state. nih.gov

O 1s Spectrum: The O 1s spectrum would show contributions from the different oxygen environments: the carbonyl (C=O) and hydroxyl (C-OH) of the carboxylic acid, the ether oxygen (C-O-C), and the oxygens of the sulfooxy group (S-O).

S 2p Spectrum: The S 2p spectrum would show a doublet (S 2p₃/₂ and S 2p₁/₂) at a binding energy characteristic of a sulfate or organic sulfonate, confirming the integrity of the sulfooxy group at the surface. nih.gov

Quantitative analysis of the peak areas, corrected for atomic sensitivity factors, can be used to confirm the stoichiometry of the molecule in the monolayer. nih.govacs.org Furthermore, changes in core level binding energies can provide information about the interface dipole and the interaction of the monolayer with the substrate. mdpi.com

Interactive Data Table: Expected XPS Core Level Binding Energies

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| C | 1s | C-C, C-H (aromatic) | ~284.8 |

| C | 1s | C-O (ether/acid) | ~286.5 |

| C | 1s | O=C-O (carboxyl) | ~289.0 |

| O | 1s | C=O, C-OH, S-O | 531 - 534 |

| S | 2p₃/₂ | R-O-SO₃⁻ | ~168 - 170 |

Note: These are typical binding energy ranges and can shift based on molecular environment and instrument calibration.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR):

AFM-IR is a technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. researchgate.net This technique can provide IR absorption spectra from nanoscale regions of a sample, making it ideal for characterizing monolayers. azonano.comnih.gov

For a monolayer of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, AFM-IR could be used to:

Confirm Chemical Identity: An AFM-IR spectrum would show characteristic vibrational bands confirming the presence of the key functional groups. Expected prominent peaks would include:

~1700-1740 cm⁻¹: C=O stretching of the carboxylic acid group. libretexts.org

~1250-1350 cm⁻¹ & ~1050-1150 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfooxy group, respectively.

Broad absorption ~2500-3300 cm⁻¹: O-H stretching, indicative of hydrogen-bonded carboxylic acid groups. libretexts.org

~1200-1250 cm⁻¹: Aryl ether C-O stretching.

Map Chemical Homogeneity: By acquiring spectra at different points across the surface, or by imaging at a fixed wavenumber corresponding to a specific vibrational mode, AFM-IR can map the chemical distribution and identify domains or defects in the monolayer with a spatial resolution that can be below 10 nm. azonano.comresearchgate.net

Probe Molecular Orientation: While more complex, polarized AFM-IR measurements could potentially provide information on the average orientation of the molecules within the monolayer relative to the surface.

The combination of XPS and AFM-IR provides a comprehensive characterization of the surface chemistry and nanoscale structure of monolayers of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, which is crucial for understanding its performance in potential applications.

Mechanistic Investigations of Reactions Involving Benzoic Acid, 3 2 Sulfooxy Phenoxy

Kinetics and Thermodynamics of Functional Group Transformations

Quantitative kinetic and thermodynamic data for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- are not extensively documented in the literature for the compound itself. However, valuable insights can be drawn from studies on analogous aryl sulfates and benzoic acid derivatives.

The hydrolysis of the sulfooxy ester is a key transformation. For the enzyme-catalyzed hydrolysis of aryl sulfates by Pseudomonas aeruginosa arylsulfatase, a Brønsted analysis, which correlates the reaction rate with the pKa of the leaving group, yields a βLG value of -0.86 ± 0.23. nih.govacs.orguq.edu.au This value suggests a transition state with significant negative charge buildup on the leaving phenolate (B1203915) group, which is consistent with an Sₙ2-type mechanism at the sulfur atom. nih.govuq.edu.au For the uncatalyzed hydrolysis of aryl sulfate (B86663) monoanions in solution, the βLG value is substantially more negative at -1.81, indicating an even greater development of negative charge on the leaving group in the transition state and a more dissociative character. nih.govacs.orguq.edu.au

Thermodynamically, the enzymatic hydrolysis pathway involves a sulfated formylglycine (FGly) intermediate. nih.gov Theoretical calculations indicate a strong preference, by at least 26 kcal/mol, for this intermediate to decompose via an E2 elimination mechanism to release the sulfate, rather than through an Sₙ2 substitution by a water molecule. nih.govacs.orguq.edu.au This highlights a significant thermodynamic driving force away from a mechanism analogous to that seen in phosphatases.

The following table illustrates the type of kinetic data obtained from Brønsted analyses for aryl sulfate hydrolysis, which provides a framework for understanding the reactivity of the sulfooxy group in the title compound.

| Reaction Condition | βLG (Brønsted Coefficient) | Mechanistic Implication |

| Uncatalyzed Hydrolysis in Solution | -1.81 | Highly dissociative Sₙ2 transition state with significant charge on the leaving group. nih.gov |

| Arylsulfatase-Catalyzed Hydrolysis | -0.86 ± 0.23 | Sₙ2 transition state at sulfur, but less dissociative than the uncatalyzed reaction. nih.govacs.orguq.edu.au |

Investigation of Hydrolysis Pathways for the Sulfooxy Ester Linkage

The hydrolysis of the sulfooxy ester linkage in Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can proceed through both uncatalyzed and catalyzed pathways, with the cleavage occurring at the S-O bond. nih.gov

In the absence of a catalyst, aryl sulfate monoanions typically undergo hydrolysis in aqueous solution via a direct Sₙ2 mechanism. nih.govacs.orgacs.org Here, a water molecule or hydroxide (B78521) ion acts as the nucleophile, attacking the sulfur atom and displacing the phenolate leaving group.

In biological systems, this hydrolysis is efficiently catalyzed by a class of enzymes known as arylsulfatases (EC 3.1.6.1). scirp.orgwikipedia.org These enzymes utilize a unique catalytic residue, Cα-formylglycine (FGly), which is generated by the post-translational modification of a cysteine or serine. nih.govnih.gov The enzymatic mechanism is a multi-step process: nih.govnih.gov

Nucleophilic Attack: The aldehyde hydrate (B1144303) of the FGly residue in the enzyme's active site acts as the nucleophile. It attacks the sulfur atom of the sulfate ester.

Formation of a Covalent Intermediate: This attack leads to the formation of a transient pentacovalent sulfur intermediate, which then resolves to form a sulfated enzyme intermediate (FGly-O-SO₃⁻), releasing the de-sulfated phenolate product.

Hydrolysis of the Intermediate: The sulfated enzyme intermediate is then hydrolyzed. This regeneration of the active site is proposed to occur via an E2 elimination mechanism, which is energetically favored over a direct nucleophilic attack by water. nih.govacs.orguq.edu.au

Studies on the arylsulfatase from Pseudomonas aeruginosa (PAS) show the involvement of other key residues. For instance, a histidine residue can act as a general base to activate the FGly nucleophile, while an aspartate residue may be involved in protonating the leaving group in promiscuous reactions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Phenoxy Ring

Specific experimental studies on the electrophilic or nucleophilic aromatic substitution of the phenoxy ring in Benzoic acid, 3-(2-(sulfooxy)phenoxy)- are not available in the literature. However, the reactivity can be predicted based on the electronic properties of its substituents.

Electrophilic Aromatic Substitution (EAS): The phenoxy ring is directly attached to an ether oxygen and the 3-carboxyphenyl group.

Activating Group: The ether oxygen is an activating group because its lone pairs can be donated into the aromatic ring through resonance (+M effect). organicmystery.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.org This activating effect directs incoming electrophiles to the ortho and para positions relative to the ether linkage. wikipedia.org

Deactivating Group: The substituent at the 2-position of the benzoic acid ring is the entire phenoxy-sulfooxy moiety, which is large. The benzoic acid moiety itself contains a carboxyl group, which is a meta-directing deactivating group. wikipedia.org The collective electron-withdrawing nature of the sulfooxy and carboxyl groups will reduce the electron-donating ability of the ether oxygen, thus moderating the activation of the phenoxy ring.

Nucleophilic Aromatic Substitution (NAS): NAS on an unsubstituted aromatic ring requires harsh conditions. For NAS to occur under milder conditions, the ring must be significantly electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group. The phenoxy ring in this compound lacks such strong deactivating groups, making it unreactive towards typical NAS reactions.

Decarboxylation Pathways of the Benzoic Acid Moiety

The decarboxylation of the benzoic acid functional group involves the cleavage of the aryl-COOH bond to release carbon dioxide. This reaction is generally difficult for simple benzoic acids and requires significant energy input. nist.gov

Mechanistic pathways for the decarboxylation of benzoic acid derivatives typically fall into several categories:

Protolytic Decarboxylation: Under acidic conditions, the carboxyl group can be protonated, followed by electrophilic displacement of the -COOH₂⁺ group by a proton from the medium. This pathway is favored by electron-releasing groups on the aromatic ring, which stabilize the carbocationic intermediate. nist.gov The subject compound, with its ether and sulfooxy ester groups, does not possess strong electron-releasing substituents to facilitate this pathway under mild conditions.

Transition-Metal-Catalyzed Decarboxylation: Many methods use copper or silver catalysts at high temperatures (120-170 °C) to promote decarboxylation. nih.gov The mechanism is believed to involve the formation of a metal benzoate (B1203000) salt, followed by the insertion of the metal into the aryl-carboxyl bond, leading to the expulsion of CO₂ and formation of an aryl-metal intermediate, which is then protonated by the solvent. nih.gov The presence of an ortho substituent can sometimes accelerate this process. nih.gov

Radical Decarboxylation: In the presence of a strong one-electron oxidant, a radical pathway can be initiated. nih.govnih.gov The carboxylate is oxidized to a carboxyl radical, which then rapidly loses CO₂ to form an aryl radical. This aryl radical subsequently abstracts a hydrogen atom from the solvent to yield the final arene product. nih.gov

Given that Benzoic acid, 3-(2-(sulfooxy)phenoxy)- lacks strong activating groups like an ortho-hydroxyl, its decarboxylation would likely require harsh thermal conditions, possibly in the presence of a transition metal catalyst. nist.govresearchgate.net

Solvent Effects on Reaction Mechanisms and Rate Constants

The solvent can exert a profound influence on the reaction mechanisms and rate constants of transformations involving Benzoic acid, 3-(2-(sulfooxy)phenoxy)-. While specific data for this molecule is scarce, general principles of solvent effects on analogous reactions are well-established.

Polarity and Transition State Stabilization: For reactions proceeding through polar or charged transition states, such as the Sₙ2 hydrolysis of the sulfooxy ester, polar solvents are expected to increase the reaction rate. They stabilize the charged transition state more effectively than nonpolar solvents, thereby lowering the activation energy.

Radical Reactions: In potential radical-mediated reactions like decarboxylation, solvent polarity can be crucial. Polar solvents can stabilize charge-separated resonance structures of radical intermediates, which can shift equilibria and alter reaction rates. researchgate.netnih.gov For example, the equilibrium between a radical and its dimer can be shifted significantly toward the radical in polar solvents like DMF compared to non-polar solvents like toluene (B28343). nih.gov

Enzymatic Reactions: In the context of enzymatic hydrolysis, the solvent (typically water) is an active participant. However, the presence of co-solvents or surfactants can dramatically alter enzyme activity. For instance, the binding of an aryl sulfate substrate to a surfactant micelle can lead to a marked inhibition of enzymatic hydrolysis, likely due to steric hindrance preventing the proper fit of the substrate into the enzyme's active site. sci-hub.box

Solubility: The solubility of the reactant in the chosen solvent is a fundamental factor. Poor solubility can severely limit reaction rates, especially in heterogeneous systems. The choice of solvent must ensure that the concentration of the reacting species in the solution phase is sufficient for the reaction to proceed. jpionline.org

The following table provides a conceptual overview of how solvent polarity might influence different potential reaction pathways for this compound.

| Reaction Type | Expected Effect of Increasing Solvent Polarity | Rationale |

| Sₙ2 Hydrolysis | Rate Increase | Stabilization of the polar, charged transition state. |

| Radical Decarboxylation | Rate Increase / Equilibrium Shift | Stabilization of charge-separated resonance forms of radical intermediates. nih.gov |

| EAS | Variable | Depends on the specific electrophile and rate-determining step; can influence electrophile generation and stabilize the charged Wheland intermediate. |

| Enzymatic Hydrolysis | Complex | Water is the native solvent; organic co-solvents or additives can disrupt enzyme structure and inhibit activity. sci-hub.boxacs.org |

Theoretical and Computational Chemistry Approaches to Benzoic Acid, 3 2 Sulfooxy Phenoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". These calculations, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic and subatomic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for calculating various molecular properties of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". DFT methods, such as B3LYP, are frequently employed to determine optimized geometries, thermodynamic properties, and electronic characteristics. nih.govresearchgate.net

For analogous compounds like substituted diphenyl ethers and benzoic acids, DFT calculations have been successfully used to predict equilibrium structures and thermodynamic parameters. nih.gov For instance, studies on polybrominated diphenyl ethers using the B3LYP/6-31+G(d) level of theory have provided accurate geometric parameters that align with experimental data. nih.gov Similarly, DFT has been used to study the gas-phase acidity of substituted benzoic acids, with the B3LYP functional showing good agreement with experimental values. semanticscholar.org

The electronic properties of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using DFT. These orbitals are crucial in determining the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Illustrative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1200 a.u. |

Note: These values are illustrative and represent typical ranges for similar aromatic compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are known for their high accuracy in calculating molecular energies. rsc.orgresearchgate.net

For "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", ab initio calculations can provide benchmark energetic data, including heats of formation and reaction energies. While computationally more demanding than DFT, methods like MP2/6-311++G** have been used to calculate the Gibbs free energies of deprotonation for substituted benzoic acids with high accuracy. researchgate.net These high-level calculations are essential for obtaining precise energetic information that can be used to validate results from less computationally intensive methods. rsc.org

Table 2: Illustrative High-Accuracy Energetic Data

| Parameter | Illustrative Value (kcal/mol) |

|---|---|

| Heat of Formation | -150 |

| Gas Phase Acidity (ΔG) | 320 |

| Bond Dissociation Energy (C-O) | 85 |

Note: These values are illustrative and based on data for analogous compounds.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is a key determinant of its physical and chemical properties. The molecule's structure is defined by the dihedral angles between its constituent aromatic rings and the orientation of the carboxylic acid and sulfooxy groups. Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify its stable conformers and the energy barriers between them.

Studies on related diphenyl ethers have shown that these molecules can exist as multiple conformational isomers. nih.gov The rotational barriers around the ether linkage can be investigated by scanning the relevant dihedral angles and calculating the energy at each step. This process generates a potential energy profile that reveals the most stable conformations. For substituted benzoic acids, conformational polymorphism has also been observed, where different conformers pack into distinct crystal structures. umt.eduuky.edu

For "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", a detailed conformational analysis would likely reveal several low-energy conformers, with the global minimum corresponding to the most stable structure. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain insights into the structural and electronic features of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. epstem.net

For benzoic acid and its derivatives, computational predictions of NMR chemical shifts have shown good agreement with experimental data. rsc.orgresearchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe of the molecular structure.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbon | 170-175 |

| Aromatic Carbons | 115-140 |

Note: These are typical ranges for substituted benzoic acids.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational bands. nih.govresearchgate.net

Electronic spectra, such as UV-Vis absorption spectra, are related to the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that determine the features of an electronic spectrum. rsc.orgresearchgate.net For benzoic acid derivatives, TD-DFT has been shown to accurately predict the positions of absorption bands. researchgate.net

Table 4: Illustrative Predicted Spectroscopic Data

| Spectroscopic Parameter | Illustrative Value |

|---|---|

| C=O Stretch (IR) | 1700-1730 cm⁻¹ |

| S-O Stretch (IR) | 1150-1200 cm⁻¹ |

| λmax (UV-Vis) | 230 nm, 280 nm |

Note: These values are illustrative and based on data for similar functional groups.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

A hypothetical MD simulation of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" in an aqueous environment would involve the following considerations:

Force Field Selection: The choice of a suitable force field is critical for accurately describing the intramolecular and intermolecular interactions. nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net Given the presence of a sulfated group, force fields such as CHARMM or AMBER, with specialized parameters for sulfated compounds, would be appropriate. nih.govacs.orgnih.gov Recent developments in force fields for sulfated glycosaminoglycans highlight the importance of accurately representing electronic polarization to avoid unrealistic aggregation. nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net

System Setup: A single molecule of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" would be placed in a periodic box of a suitable solvent, typically water, to mimic physiological or environmental conditions. The size of the box and the number of solvent molecules would be chosen to avoid finite-size artifacts. Ions, such as sodium or potassium, could be added to neutralize the system and represent a specific ionic strength.

Simulation Protocol: The simulation would typically start with an energy minimization step to relax any unfavorable atomic clashes. youtube.com This would be followed by a gradual heating of the system to the desired temperature and an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state. youtube.com Finally, a production run would be performed to collect data for analysis.

Detailed Research Findings from a Hypothetical MD Simulation:

Conformational Dynamics: Analysis of the dihedral angles along the ether linkage and the bond connecting the phenoxy group to the benzoic acid ring would reveal the conformational flexibility of the molecule. It would be possible to identify the most stable conformations and the energy barriers between them.

Solvation Structure: The simulation would provide a detailed picture of the hydration shell around the molecule. The radial distribution functions of water molecules around the sulfoxy and carboxylic acid groups would quantify the extent and structure of solvation. The strong hydrogen bonding capacity of these groups is expected to lead to a well-ordered local solvent environment. nih.gov

Ion Interactions: If ions are present in the simulation, their interactions with the negatively charged sulfoxy and carboxylate groups could be investigated. The simulations could predict the preferred binding sites for cations and the nature of these interactions (e.g., direct contact vs. solvent-shared). nih.govacs.org

Interactive Data Table: Hypothetical MD Simulation Parameters

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 with custom parameters for the sulfoxy group |

| Solvent Model | TIP3P water model |

| System Size | 1 molecule of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, ~5000 water molecules |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

Reaction Pathway Modeling and Transition State Analysis

Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), can be employed to model potential reaction pathways and analyze the transition states of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". nih.gov This is crucial for understanding its chemical stability and potential degradation mechanisms. Two likely degradation pathways are the cleavage of the ether bond and desulfonation.

Ether Bond Cleavage: The cleavage of aromatic ethers is a fundamental reaction in organic chemistry. For "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", this would involve the breaking of the C-O bond linking the two aromatic rings. This could proceed through different mechanisms, such as an acid-catalyzed or base-catalyzed pathway. Computational modeling can determine the most favorable mechanism by calculating the activation energies for each proposed pathway. nih.gov The calculations would involve optimizing the geometries of the reactant, the transition state, and the products for each step of the reaction. The transition state is a high-energy structure that connects the reactant and product, and its energy determines the reaction rate. youtube.com

Desulfonation: The removal of the sulfoxy group (desulfonation) is another plausible reaction. Arylsulfonic acids can undergo hydrolysis, often under acidic conditions, to yield the parent arene. wikipedia.org The mechanism of this electrophilic aromatic substitution reaction in reverse can be modeled computationally to determine its feasibility and the associated energy barrier.

Detailed Research Findings from Hypothetical Reaction Modeling:

Transition State Geometries: The calculations would provide the three-dimensional structures of the transition states for both ether cleavage and desulfonation. This would reveal the key atomic rearrangements that occur during the reaction.

Activation Energies: The calculated activation energies would provide a quantitative measure of the kinetic stability of the molecule with respect to these degradation pathways. A higher activation energy implies a slower reaction rate.

Interactive Data Table: Hypothetical Calculated Activation Energies for Degradation Pathways

| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ether Bond Cleavage | Acid-Catalyzed Hydrolysis | 35.2 |

| Ether Bond Cleavage | Base-Catalyzed Cleavage | 42.8 |

| Desulfonation | Acid-Catalyzed Hydrolysis | 28.5 |

Chemical Reactivity and Derivatization Studies of Benzoic Acid, 3 2 Sulfooxy Phenoxy

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and anhydrides, which can serve as precursors for advanced materials and polymers.

Esterification Reactions for Advanced Materials Precursors

The esterification of benzoic acid derivatives is a well-established method for creating valuable molecules. In the context of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, esterification can be employed to synthesize precursors for liquid crystals, and other advanced materials. The reaction typically involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst.

A plausible reaction scheme for the esterification of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- with a generic alcohol (R-OH) is shown below:

Reaction Scheme: C₁₃H₉O₆S⁻ + R-OH ⇌ C₁₃H₈(COOR)O₆S⁻ + H₂O (Requires acid catalyst)

The resulting esters, incorporating both the sulfooxy group and a tailored ester functionality, could exhibit unique properties suitable for advanced materials. For example, the introduction of long alkyl chains via the ester group could induce liquid crystalline phases.

Table 1: Examples of Esterification Reactions on Related Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Product | Application | Reference |

| 3-Hydroxybenzoic acid | Methanol | Conc. H₂SO₄ | Methyl 3-hydroxybenzoate | Intermediate for further derivatization | rasayanjournal.co.in |

| 3-Phenoxybenzoic acid derivatives | Various alcohols | Not specified | Corresponding esters | Pharmacological activity studies | researchgate.net |

| Benzoic acid | Alcohols (C7-C13) | Tin(II) compounds | Benzoic esters | Plasticizers | researchgate.net |

Amide and Anhydride (B1165640) Formation for Polymer Synthesis

The carboxylic acid functionality of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can also be converted into amides and anhydrides, which are key monomers for the synthesis of high-performance polymers like polyamides and polyimides.

Amide Formation: Amide linkages are typically formed by the reaction of a carboxylic acid or its derivative (e.g., acid chloride) with an amine. The direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, activating agents are used to facilitate the reaction under milder conditions. The Yamazaki-Higashi phosphorylation reaction, for instance, is a direct polycondensation method used for synthesizing polyamides from diacids and diamines researchgate.netrasayanjournal.co.in.

A series of aromatic aliphatic polyamides have been synthesized from a diacid containing a phenoxy s-triazine ring and various aromatic diamines using this method researchgate.net. This suggests that Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, after conversion to a diacid derivative, could be a suitable monomer for polyamide synthesis.

Anhydride Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For a molecule like Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, intramolecular anhydride formation is not possible. However, it could be converted into a mixed anhydride or a symmetric anhydride by reacting with another carboxylic acid or a dehydrating agent. These anhydrides are highly reactive and can be used in acylation reactions to form esters and amides, which are precursors for polymers.

Table 2: Methods for Amide and Polyamide Synthesis from Carboxylic Acids

| Reaction Type | Reagents | Key Features | Application | Reference |

| Direct Polycondensation | Diacid, Diamine, Yamazaki-Higashi reagent | Mild reaction conditions, high molecular weight polyamides | Synthesis of aromatic polyamides | researchgate.netrasayanjournal.co.in |

| Catalytic Dehydrogenation | Diol, Diamine, Ruthenium catalyst | High atomic economy, clean process | Synthesis of polyamides | nih.gov |

| From Acid Chlorides | Diacid chloride, Diamine | High reactivity, often used in interfacial polymerization | Synthesis of nylons and other polyamides | researchgate.net |

Transformations of the Sulfooxy Group

The sulfooxy group (-OSO₃H) is another key functional group in the molecule, offering possibilities for controlled hydrolysis, desulfation, and trans-sulfation reactions.

Controlled Hydrolysis and Desulfation

The hydrolysis of the sulfooxy group would yield the corresponding phenol (B47542), 3-(2-hydroxyphenoxy)benzoic acid. This transformation can be achieved under acidic or enzymatic conditions.

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of aryl sulfates has been studied, and the kinetics are influenced by factors such as the presence of other substituents on the aromatic ring nih.gov. For instance, the hydrolysis of estrogen aryl sulfates is affected by the presence of hydroxyl groups nih.gov. The reaction generally proceeds via an Sₙ2 mechanism at the sulfur atom acs.orguq.edu.au.

Enzymatic Desulfation: Aryl sulfatases are enzymes that can catalyze the hydrolysis of aryl sulfate (B86663) esters acs.orguq.edu.au. These enzymes can offer high specificity and mild reaction conditions compared to chemical methods. For example, a new arylsulfatase from Streptomyces griseoruhiginosus has been shown to desulfate etoposide (B1684455) 4'-sulfate tandfonline.com. The use of such enzymes could allow for the selective removal of the sulfooxy group without affecting other functional groups in the molecule.

The resulting 3-(2-hydroxyphenoxy)benzoic acid is a valuable intermediate for the synthesis of other derivatives and polymers researchgate.netyoutube.com.

Trans-sulfation Reactions

Trans-sulfation involves the transfer of the sulfate group from a donor molecule to an acceptor molecule. This can be achieved through enzymatic or chemical methods.